![molecular formula C7H14N2 B13003875 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine is a bicyclic amine compound with the molecular formula C7H14N2 and a molecular weight of 126.19946 g/mol This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles . This method is advantageous due to its scalability and the ability to incorporate the core structure into various biologically active compounds. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 or NaBH4.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Pyrrolidines: These are five-membered nitrogen-containing rings that can serve as simpler analogs.
Piperidines: Six-membered nitrogen-containing rings that are often used in medicinal chemistry.
Uniqueness
3-Methyl-3-azabicyclo[410]heptan-6-amine is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-methyl-3-azabicyclo[4.1.0]heptan-6-amine |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(8)4-6(7)5-9/h6H,2-5,8H2,1H3 |
InChI-Schlüssel |
KCABONSQESUCGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


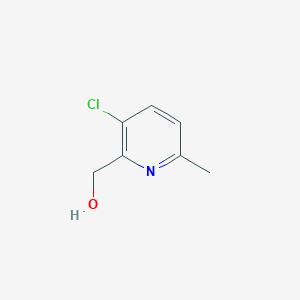
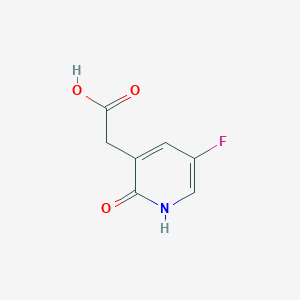
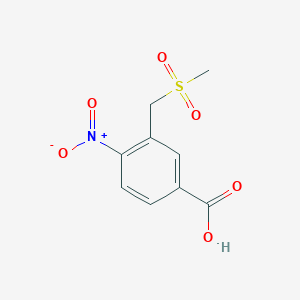
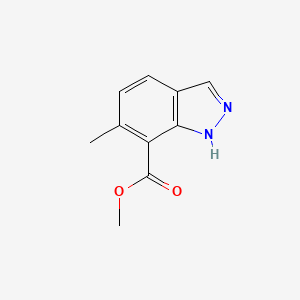
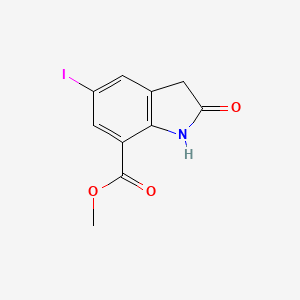
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)

![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)

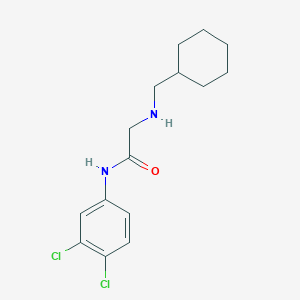
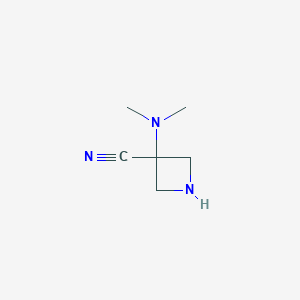
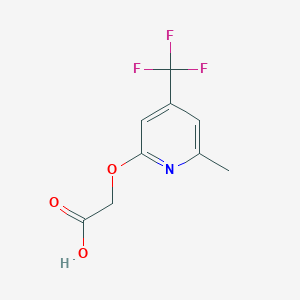
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
